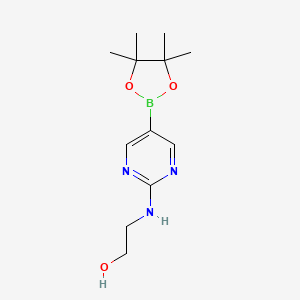
2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol” is a complex organic compound. It contains a pyrimidine ring and a tetramethyl dioxaborolane group . The compound is likely to be used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, compounds with two aldehyde groups can crosslink with amines for producing COFs with imine linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It is utilized in the protection of diols during the synthesis process due to its high stability and reactivity. This makes it a valuable component in the asymmetric synthesis of amino acids and in facilitating reactions such as the Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
In pharmacology, boronic acid compounds like this one are often used as enzyme inhibitors. They can inhibit specific enzymes that are involved in disease processes, making them potential candidates for drug development, particularly in the treatment of cancers and microbial infections .
Ligand for Drug Development
The compound’s borate and sulfonamide groups make it a suitable ligand in drug development. It can bind to certain biological targets with high affinity, which is crucial for the creation of drugs that can interact with specific proteins or enzymes within the body .
Fluorescent Probes
Due to its unique structure, this compound can be used as a fluorescent probe. It is capable of identifying various substances within biological systems, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is particularly useful in biological assays and diagnostic tests .
Stimulus-Responsive Drug Carriers
The boronic ester bonds present in this compound are widely used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, allowing for controlled drug release. This is beneficial for targeted drug delivery systems, including those for insulin and gene therapy .
Crystallographic and Conformational Analyses
The compound’s structure can be characterized by various techniques such as NMR, IR, MS, and single-crystal X-ray diffraction. These analyses are essential for understanding the physical and chemical properties of the compound, which is important for its application in material science and engineering .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of biologically active compounds .
Mode of Action
It’s known that boronic acid derivatives like this compound can undergo reactions such as borylation , hydroboration , and coupling with aryl iodides in the presence of transition metal catalysts. These reactions can lead to the formation of various products, including pinacol benzyl boronate , aryl boronates , and chiral allenyl boronates .
Result of Action
Similar compounds have been used in the synthesis of biologically active compounds , suggesting that this compound could potentially have significant biological effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation and rupture of the boronic ester bond in different environments can be used to achieve controlled drug release . Additionally, the compound is moisture sensitive , which suggests that its stability and efficacy could be affected by humidity levels in the environment.
Propiedades
IUPAC Name |
2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-10(16-8-9)14-5-6-17/h7-8,17H,5-6H2,1-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIXBFMJFCEAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675245 |
Source


|
| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-34-4 |
Source


|
| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)
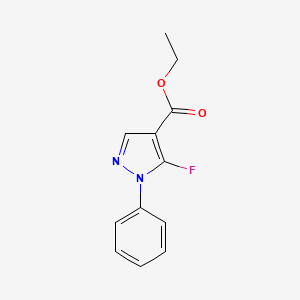
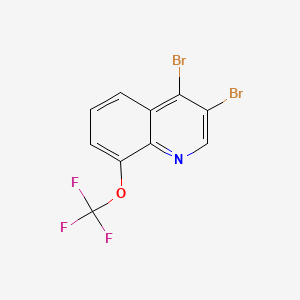
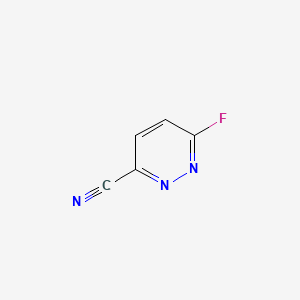
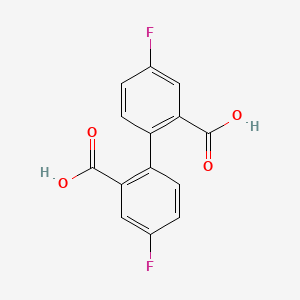
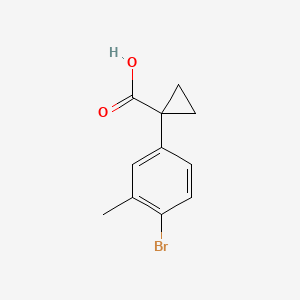


![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
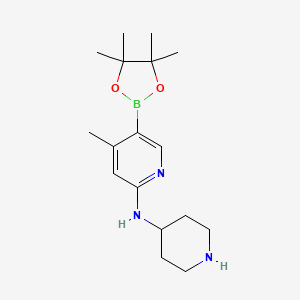
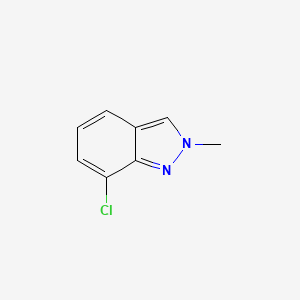
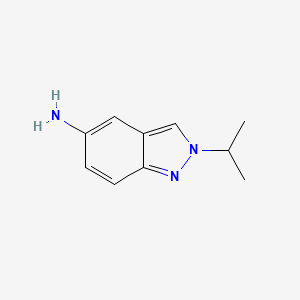
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)